molecular formula C6H8ClNS B11743664 (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine

(1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine

Cat. No.: B11743664
M. Wt: 161.65 g/mol
InChI Key: SAQCVDJQOQOHIT-SCSAIBSYSA-N
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Description

(1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a thiophene ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine typically involves the following steps:

    Thiophene Chlorination: Thiophene is chlorinated at the 5-position using reagents such as sulfuryl chloride or chlorine gas in the presence of a catalyst like iron(III) chloride.

    Formation of Ethanamine Group: The chlorinated thiophene is then subjected to a reaction with an appropriate amine precursor, such as ®-1-amino-2-propanol, under conditions that promote the formation of the ethanamine group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of this compound can lead to the formation of thiol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amino-substituted thiophenes, thiol-substituted thiophenes.

Scientific Research Applications

(1R)-1-(5-chlorothiophen-3-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It is used in the synthesis of conductive polymers and other materials with unique electronic properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of (1R)-1-(5-chlorothiophen-3-yl)ethan-

Properties

Molecular Formula

C6H8ClNS

Molecular Weight

161.65 g/mol

IUPAC Name

(1R)-1-(5-chlorothiophen-3-yl)ethanamine

InChI

InChI=1S/C6H8ClNS/c1-4(8)5-2-6(7)9-3-5/h2-4H,8H2,1H3/t4-/m1/s1

InChI Key

SAQCVDJQOQOHIT-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CSC(=C1)Cl)N

Canonical SMILES

CC(C1=CSC(=C1)Cl)N

Origin of Product

United States

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